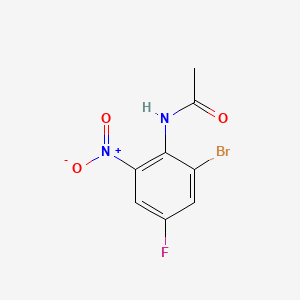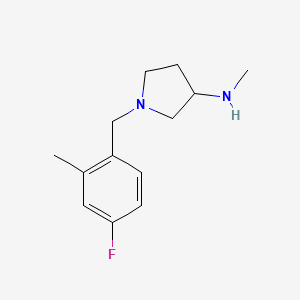
Pomalidomide-5'-C2-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-5’-C2-OH is a derivative of pomalidomide, which is an immunomodulatory drug used primarily in the treatment of multiple myeloma and AIDS-related Kaposi’s sarcoma . Pomalidomide itself is a thalidomide analogue and belongs to the class of immunomodulatory imide drugs (IMiDs) . This compound has shown significant promise due to its enhanced efficacy and reduced toxicity compared to its predecessors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-5’-C2-OH involves multiple steps. One common method includes reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then subjected to further reactions to introduce the hydroxyl group at the 5’ position .
Industrial Production Methods
Industrial production of pomalidomide-5’-C2-OH typically employs continuous flow synthesis techniques. This method allows for a safe operation, excellent reproducibility, and efficient process scaling . The overall yield of this process ranges from 38-47% .
Analyse Chemischer Reaktionen
Types of Reactions
Pomalidomide-5’-C2-OH undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound.
Reduction: This reaction is often employed to reduce nitro groups to amino groups.
Substitution: This reaction is used to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while reduction reactions can produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
Pomalidomide-5’-C2-OH has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential in treating various cancers and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Wirkmechanismus
Pomalidomide-5’-C2-OH exerts its effects through multiple mechanisms:
Inhibition of angiogenesis: It directly inhibits the formation of new blood vessels, which is crucial for tumor growth.
Induction of apoptosis: It promotes programmed cell death in cancer cells.
Immunomodulation: It enhances the immune response by activating T cells and natural killer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: Another thalidomide analogue with similar but less potent effects compared to pomalidomide.
Uniqueness
Pomalidomide-5’-C2-OH is unique due to its enhanced potency and reduced toxicity. It is more effective in inhibiting tumor growth and modulating the immune response compared to thalidomide and lenalidomide .
Eigenschaften
Molekularformel |
C15H15N3O5 |
|---|---|
Molekulargewicht |
317.30 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-5-(2-hydroxyethylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C15H15N3O5/c19-6-5-16-8-1-2-9-10(7-8)15(23)18(14(9)22)11-3-4-12(20)17-13(11)21/h1-2,7,11,16,19H,3-6H2,(H,17,20,21) |
InChI-Schlüssel |
ZXNNLQCFKRTNNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-Hydroxy-[1,1'-binaphthalen]-2-yl pivalate](/img/structure/B14775521.png)

![2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14775536.png)









![N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14775591.png)

